Laniquidar

Vue d'ensemble

Description

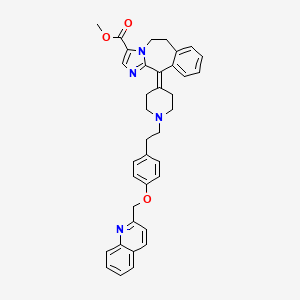

Laniquidar est un inhibiteur de la P-glycoprotéine de troisième génération qui a été étudié pour son potentiel dans le traitement de divers cancers, notamment la leucémie myéloïde aiguë et le syndrome myélodysplasique . Il s'agit d'un dérivé de la benzazépine dont le nom chimique est méthyl 11-(1-{2-[4-(quinoléin-2-ylméthoxy)phényl]éthyl}pipéridin-4-ylidène)-6,11-dihydro-5H-imidazo2,1-bbenzazépine-3-carboxylate . Malgré ses propriétés prometteuses, le this compound a été interrompu en raison de sa faible biodisponibilité et de la forte variabilité des réponses des patients .

Méthodes De Préparation

La synthèse du laniquidar implique plusieurs étapes, en commençant par la préparation du noyau benzazépine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzazépine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du fragment pipéridine : Le cycle pipéridine est introduit par une série de réactions de substitution.

Attachement du groupe quinoléine : Le fragment quinoléine est attaché par une liaison éther au cycle phényle.

Modifications finales :

Les méthodes de production industrielle du this compound ne sont pas bien documentées en raison de son arrêt en développement clinique. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions de réaction et des procédés de purification, s'appliqueraient.

Analyse Des Réactions Chimiques

Le laniquidar subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des fragments pipéridine et quinoléine.

Hydrolyse : Le groupe ester du this compound peut être hydrolysé pour former l'acide carboxylique correspondant.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers acides et bases pour les réactions d'hydrolyse et de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Chimie : Le this compound sert de composé modèle pour étudier la synthèse et la réactivité des dérivés de la benzazépine.

Biologie : Il est utilisé pour étudier le rôle de la P-glycoprotéine dans la résistance aux médicaments et les mécanismes d'efflux cellulaire.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la P-glycoprotéine, une protéine de résistance aux médicaments multiples qui transporte activement divers substrats, y compris les médicaments chimiothérapeutiques, hors des cellules . En se liant à la P-glycoprotéine, le this compound induit un changement conformationnel qui gêne l'hydrolyse de l'ATP, empêchant ainsi l'efflux des substrats et augmentant leur concentration intracellulaire . Ce mécanisme améliore l'efficacité des agents chimiothérapeutiques et contribue à surmonter la résistance aux médicaments dans les cellules cancéreuses .

Applications De Recherche Scientifique

Laniquidar is a third-generation P-glycoprotein (P-gp) inhibitor that has undergone clinical studies for acute myeloid leukemia (AML) and myelodysplastic syndrome . It is also being explored for its potential in treating refractory cancers and for use as a tracer in PET (positron emission tomography) imaging to assess P-gp distribution .

Scientific Research Applications

Mechanism of Action

this compound is a selective P-gp inhibitor with high lipophilicity . P-gp is a multi-drug resistance protein that causes the efflux of substrates, including chemotherapeutic drugs, out of the cell . this compound inhibits this efflux by causing a conformational change in P-gp, hindering ATP hydrolysis and reducing cell membrane permeability, thus preventing the substrate from leaving the cell .

Clinical Trials and Studies

this compound has been tested in clinical trials for treating refractory breast cancer in combination with docetaxel and paclitaxel . A Phase 2 clinical trial, which included 35 participants who had not responded to prior chemotherapy treatments, began in September 2001 by the European Organization for Research and Treatment of Cancer (EORTC) . The study concluded in June 2002, but the results were not reported .

P-gp Inhibition

this compound, as a P-gp inhibitor, binds proportionally to P-gp density . Research has focused on using radiolabeled this compound (11C-laniquidar) for PET studies to non-invasively assess the distribution of P-gp in the brain . Initial rat studies showed high uptake in peripheral organs . Human biodistribution studies revealed the highest uptake in the liver, followed by the spleen, kidneys, and lungs .

Radiation Dosimetry Studies

Radiation dosimetry of 11C-laniquidar has been studied in humans to evaluate its safety and efficacy as a PET tracer . A study involving six subjects found no adverse or clinically detectable pharmacologic effects, with no significant changes in vital signs . The average effective dose was 4.76 ± 0.13 μSv·MBq−1 for women and 3.69 ± 0.01 μSv·MBq−1 for men .

Comparison with Other P-gp Inhibitors

this compound is part of a class of third-generation P-gp inhibitors, including zosuquidar, elacridar, and tariquidar, developed to overcome the limitations of earlier P-gp inhibitors . These newer agents were designed for higher selectivity and efficacy . Clinical trials of tariquidar, another third-generation P-gp inhibitor, showed tolerable safety profiles but unimpressive anticancer efficacy .

Table 1: P-gp Inhibitors

Mécanisme D'action

Laniquidar exerts its effects by inhibiting P-glycoprotein, a multidrug resistance protein that actively transports various substrates, including chemotherapeutic drugs, out of cells . By binding to P-glycoprotein, this compound induces a conformational change that hinders ATP hydrolysis, thereby preventing the efflux of substrates and increasing their intracellular concentration . This mechanism enhances the efficacy of chemotherapeutic agents and helps overcome drug resistance in cancer cells .

Comparaison Avec Des Composés Similaires

Le laniquidar est similaire à d'autres inhibiteurs de la P-glycoprotéine, tels que le tariquidar et le zosuquidar . Il se distingue par sa forte sélectivité et sa lipophilie, qui contribuent à ses puissants effets inhibiteurs . Comparé au tariquidar et au zosuquidar, le this compound possède une structure chimique distincte qui comprend un noyau benzazépine et un fragment quinoléine . Malgré ses propriétés prometteuses, le développement clinique du this compound a été entravé par sa faible biodisponibilité et la forte variabilité des réponses des patients .

Composés similaires

- Tariquidar

- Zosuquidar

- Elacridar

- Valspodar

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques .

Activité Biologique

Laniquidar (OC-144-093) is a potent inhibitor of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in the pharmacokinetics of various drugs by affecting their absorption, distribution, metabolism, and excretion. Understanding the biological activity of this compound is essential for its potential applications in enhancing the efficacy of chemotherapeutic agents, particularly in overcoming multidrug resistance (MDR) in cancer therapy.

This compound functions primarily as a P-glycoprotein inhibitor , which enhances the bioavailability of co-administered drugs that are substrates for this transporter. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, potentially leading to improved therapeutic outcomes in cancer treatment. The compound has shown promise in preclinical studies and clinical trials for its ability to reverse drug resistance mechanisms associated with P-gp.

Pharmacological Profile

This compound exhibits several key pharmacological properties:

- Selectivity : It specifically targets P-glycoprotein with minimal effects on other ATP-binding cassette (ABC) transporters.

- Bioavailability Enhancement : Studies have indicated that this compound can significantly enhance the bioavailability of various anticancer agents, including paclitaxel and doxorubicin.

- Dose-Dependent Effects : The efficacy of this compound is dose-dependent, with higher concentrations yielding more pronounced inhibitory effects on P-gp.

Case Studies and Clinical Trials

- Combination Therapy : In a phase I trial, this compound was administered alongside paclitaxel to assess its impact on drug absorption and efficacy. Results demonstrated a significant increase in the plasma concentration of paclitaxel when combined with this compound, suggesting enhanced therapeutic potential through improved bioavailability .

- Patient Outcomes : A retrospective analysis involving patients treated with this compound in combination with standard chemotherapy regimens showed improved response rates in those with P-gp overexpression. Notably, patients who received this compound exhibited a higher rate of disease stabilization compared to those who did not receive the inhibitor .

- Adverse Effects : The safety profile of this compound has been evaluated in various studies. Commonly reported side effects include mild gastrointestinal disturbances and fatigue, which were generally well-tolerated by patients .

Data Table: Summary of Key Studies

Propriétés

Numéro CAS |

197509-46-9 |

|---|---|

Formule moléculaire |

C37H36N4O3 |

Poids moléculaire |

584.7 g/mol |

Nom IUPAC |

methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate |

InChI |

InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3 |

Clé InChI |

TULGGJGJQXESOO-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |

SMILES canonique |

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |

Apparence |

yellow solid powder |

Key on ui other cas no. |

197509-46-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

11C-laniquidar laniquidar R 101933 R-101933 R101933 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.